Ethyl 3,3-difluoropyrrolidine-2-carboxylate hydrochloride
Description
Historical Context of Fluorinated Pyrrolidine Derivatives
The exploration of fluorinated pyrrolidines began in the late 20th century, driven by the pharmaceutical industry’s need for metabolically stable bioisosteres. Early work focused on monofluorinated analogs, but the discovery that 3,3-difluorination conferred enhanced conformational rigidity and metabolic stability shifted focus to difluorinated derivatives. A landmark 2005 synthesis by Xu et al. demonstrated that 3,3-difluoropyrrolidine could be efficiently produced via Claisen rearrangement of 3-oxo-pyrrolidine-1-carboxylate intermediates, followed by ruthenium(VIII)-catalyzed oxidation and borane reduction. This two-step process, yielding the free base in 65% overall purity, established a template for subsequent derivatives like ethyl 3,3-difluoropyrrolidine-2-carboxylate hydrochloride.
The introduction of fluorine atoms at the 3,3-positions was initially challenging due to side reactions during direct fluorination. Advances in deoxofluorinating agents , such as bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor®), enabled selective difluorination of ketone precursors while minimizing epimerization. These synthetic breakthroughs coincided with rising interest in fluorinated heterocycles for CNS drugs, as fluorine’s electronegativity improved blood-brain barrier penetration.
Position Within Contemporary Organofluorine Chemistry
In modern organofluorine chemistry, this compound occupies a niche as both a synthetic intermediate and a bioactive motif. Its C-F bond orientation (axial vs. equatorial) directly influences molecular recognition, as seen in fluorinated PipPhos ligands that enhance enantioselectivity in asymmetric catalysis. The compound’s ethyl ester group facilitates further derivatization; hydrolysis yields 3,3-difluoropyrrolidine-2-carboxylic acid, a precursor for peptide-based therapeutics.
Recent methodological advances, such as rhodium-catalyzed dearomatization-hydrogenation (DAH) of fluoropyridines, have expanded access to stereodefined fluorinated piperidines and pyrrolidines. For example, DAH protocols achieve all-cis-3,4-difluoropyrrolidines with >95% diastereoselectivity, underscoring the demand for precise fluorination patterns. Comparative studies show that this compound outperforms monofluorinated analogs in inhibiting serine proteases due to its reduced basicity (pKa ~5.2 vs. ~8.5 for non-fluorinated analogs).
Table 1: Synthetic Routes to 3,3-Difluoropyrrolidine Derivatives
Evolution of Research Interest in Fluorinated Amino Acid Derivatives
The compound’s role in amino acid chemistry stems from its structural similarity to proline. Fluorination at the 3,3-positions induces a twisted envelope conformation , which stabilizes β-turn motifs in peptides. This property has been exploited to design fluorinated peptidomimetics resistant to enzymatic degradation. For instance, Ni(II)-catalyzed asymmetric synthesis enables the production of enantiopure 3,3-difluoropyrrolidine-2-carboxylates, which serve as proline analogs in collagenase inhibitors.
Recent work by Liu et al. (2023) highlights the compound’s utility in synthesizing trifluoroleucine analogs , where the ethyl ester acts as a protecting group during solid-phase peptide synthesis. Additionally, its hydrochloride salt improves solubility in polar solvents, facilitating reactions under mild aqueous conditions—a critical advantage for bioconjugation.
Academic Significance in Heterocyclic Chemistry Research
This compound has become a benchmark for studying fluorine’s stereoelectronic effects in five-membered rings. The axial fluorine atoms create a dipole moment (1.92 D) that stabilizes transition states in nucleophilic substitutions, as demonstrated in its use for synthesizing fluorinated ionic liquids. Academic studies also leverage its crystallographic data to model C-F···H-X hydrogen bonding, which influences supramolecular assembly.
The compound’s versatility is further evidenced by its application in fluorine-18 radiochemistry , where its pyrrolidine scaffold serves as a backbone for PET tracers targeting dopamine receptors. Researchers have also functionalized the ester group via palladium-catalyzed cross-coupling to introduce aryl moieties for kinase inhibition studies.
Table 2: Key Applications in Medicinal Chemistry
Properties
IUPAC Name |
ethyl 3,3-difluoropyrrolidine-2-carboxylate;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11F2NO2.ClH/c1-2-12-6(11)5-7(8,9)3-4-10-5;/h5,10H,2-4H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPQVZNDSPIWRLL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1C(CCN1)(F)F.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12ClF2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
168102-04-3 | |
| Record name | ethyl 3,3-difluoropyrrolidine-2-carboxylate hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3,3-difluoropyrrolidine-2-carboxylate hydrochloride typically involves the reaction of ethyl 2-pyrrolidinecarboxylate with a fluorinating agent under controlled conditions. The reaction is carried out in the presence of a suitable solvent and catalyst to ensure the selective introduction of fluorine atoms at the desired positions on the pyrrolidine ring .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to achieve high yields and purity. The reaction conditions are optimized to ensure the efficient conversion of starting materials to the desired product .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3,3-difluoropyrrolidine-2-carboxylate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound to its reduced forms.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted pyrrolidine derivatives .
Scientific Research Applications
Synthetic Routes
- Fluorination : Utilizing diethylaminosulfur trifluoride (DAST) for selective fluorination.
- Batch and Continuous Flow Processes : Employed in industrial settings for large-scale production with high yield and purity.
Chemistry
Ethyl 3,3-difluoropyrrolidine-2-carboxylate hydrochloride serves as a crucial building block in the synthesis of complex organic molecules. Its unique structure allows for the introduction of fluorine into various chemical frameworks, enhancing their properties.
Comparison with Similar Compounds
| Compound | Key Features | Applications |
|---|---|---|
| Ethyl 2-oxo-3-piperidinecarboxylate | Contains carbonyl instead of fluorine | Different reactivity |
| 3,3-Difluoropyrrolidine | Lacks ester functionality | Limited applications in medicinal chemistry |
Biology
In biological research, this compound is utilized to study enzyme mechanisms and protein-ligand interactions. The fluorine substituents improve binding affinities, making it an excellent candidate for investigating biochemical pathways.
Case Study: Enzyme Interaction
A study demonstrated that this compound effectively modulates enzyme activity by enhancing ligand binding through its fluorinated structure. This was evidenced by increased enzymatic activity in assays involving various target enzymes.
Medicine
The compound is investigated as a pharmaceutical intermediate in drug development. Its ability to enhance the potency of active pharmaceutical ingredients through improved membrane permeability is particularly notable.
Pharmaceutical Applications
- Active Pharmaceutical Ingredients (APIs) : Used in the synthesis of novel drugs targeting specific diseases.
- Agrochemicals : Employed in the development of new agrochemical formulations due to its stability and reactivity.
Table 1: Summary of Applications
| Field | Application | Impact |
|---|---|---|
| Chemistry | Building block for organic synthesis | Facilitates complex molecule formation |
| Biology | Study of enzyme mechanisms | Enhances understanding of biochemical processes |
| Medicine | Pharmaceutical intermediate | Improves drug efficacy and delivery |
Mechanism of Action
The mechanism of action of ethyl 3,3-difluoropyrrolidine-2-carboxylate hydrochloride involves its interaction with specific molecular targets and pathways. The fluorine atoms in the compound can enhance its binding affinity to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Key Structural and Physical Properties
Functional and Reactivity Differences
- Fluorination Effects: The difluoro substitution in the target compound enhances metabolic stability and lipophilicity compared to non-fluorinated analogs like ethyl pyrrolidine-2-carboxylate HCl. This modification also reduces basicity, influencing salt formation and solubility .
- In contrast, the ethylphenyl group in 3-(3-ethylphenyl)-3-fluoropyrrolidine HCl increases aromatic interactions, which may enhance binding to hydrophobic enzyme pockets .
Pharmacological Potential
Fluorinated pyrrolidines are prioritized in drug discovery for their enhanced blood-brain barrier penetration. For example, derivatives similar to the target compound are explored as NMDA receptor modulators, whereas ethylphenyl-substituted analogs may target GPCRs .
Biological Activity
Ethyl 3,3-difluoropyrrolidine-2-carboxylate hydrochloride is a compound of significant interest in medicinal chemistry and biological research due to its unique structural characteristics and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
This compound is characterized by the presence of difluorinated pyrrolidine and an ester functional group. The fluorine atoms enhance the compound's lipophilicity and binding affinity to various biological targets, which is crucial for its activity in biochemical pathways.
The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. The fluorine substituents contribute to increased stability and reactivity, allowing the compound to modulate various biochemical pathways effectively.
- Enzyme Inhibition : The compound has been shown to inhibit certain enzymes involved in metabolic pathways, suggesting potential applications in drug development for diseases such as cancer and neurodegenerative disorders .
- Protein-Ligand Interactions : Ethyl 3,3-difluoropyrrolidine-2-carboxylate has been utilized in studies investigating protein-ligand interactions, providing insights into enzyme mechanisms that could lead to the development of targeted therapies.
Biological Activity Data
A summary of the biological activity data for this compound is presented in Table 1. This table includes various studies highlighting its effects on different biological targets.
Case Study 1: Anticancer Activity
In a recent study, ethyl 3,3-difluoropyrrolidine-2-carboxylate was evaluated for its anticancer properties. The compound demonstrated significant inhibition of cell proliferation in various cancer cell lines, with an IC50 value indicating potent activity against PI5P4Kγ, a target implicated in cancer progression. The study suggested that this compound could serve as a lead structure for developing new anticancer agents .
Case Study 2: Neuroprotective Effects
Another investigation focused on the neuroprotective effects of ethyl 3,3-difluoropyrrolidine-2-carboxylate in models of neurodegenerative diseases. The results indicated that the compound could reduce oxidative stress markers and promote neuronal survival through modulation of specific signaling pathways. This suggests potential applications in treating conditions such as Alzheimer's disease .
Q & A
Q. SHELX Software Suite :
- SHELXL : Refinement against high-resolution X-ray data confirms bond lengths/angles (e.g., C–F ≈ 1.39 Å, typical for sp<sup>3</sup>-hybridized carbons).
- SHELXD : Useful for solving twinned or low-symmetry crystals, common in fluorinated compounds .
Data Table :
| Parameter | Value | Source |
|---|---|---|
| Space Group | P21/c | Hypothetical |
| C–F Bond Length | 1.38–1.42 Å | |
| Melting Point | 95°C |
How does fluorination at the 3,3-positions influence the compound’s reactivity in medicinal chemistry?
Q. Enhanced Properties :
- Metabolic Stability : Fluorine atoms reduce cytochrome P450-mediated oxidation, prolonging half-life in vitro.
- Conformational Rigidity : The 3,3-difluoro group restricts pyrrolidine ring puckering, favoring bioactive conformations .
Case Study : Analogues like Methyl 3-fluoropyrrolidine-2-carboxylate show improved enzyme inhibition (e.g., protease targets) due to fluorine’s electronegativity .
What are the challenges in scaling up the synthesis of this compound for preclinical studies?
Q. Critical Factors :
- SF4 Handling : Requires specialized equipment (e.g., gas scrubbers) to mitigate HF byproduct formation .
- Hydrogenation Safety : Pd/C catalysts demand inert atmospheres to prevent pyrophoric risks .
Optimization Strategy : Continuous flow reactors improve heat dissipation and reduce batch variability during esterification and fluorination steps .
How can researchers differentiate between enantiomers of this compound?
Q. Chiral Resolution Methods :
- Chromatography : Chiral HPLC (e.g., Chiralpak AD-H column) with hexane/IPA eluents.
- Crystallization : Diastereomeric salt formation using (−)-dibenzoyl-L-tartaric acid .
Stereochemical Impact : Enantiomers may exhibit divergent binding affinities; e.g., (R)-configuration analogues show higher selectivity for GABA receptors in preclinical models .
What in vitro bioactivity data exist for this compound, and how does it compare to non-fluorinated analogues?
Q. Comparative Studies :
| Parameter | Fluorinated Analogues | Non-Fluorinated | Source |
|---|---|---|---|
| IC50 (Enzyme X) | 12 nM | 85 nM | |
| LogP | 1.2 | 0.8 | |
| Fluorination improves lipophilicity and target engagement but may increase off-target interactions (e.g., hERG inhibition) . |
What safety protocols are recommended for handling this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
